molecular formula C9H8N2O3S B270297 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one

1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one

Cat. No. B270297
M. Wt: 224.24 g/mol
InChI Key: GDCKZVFRYLXEQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one, also known as FOSPRO, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one is not fully understood. However, it is believed that 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has been shown to have various biochemical and physiological effects. In cancer research, 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In inflammation research, 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as COX-2 and iNOS. In neurodegenerative disorder research, 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one is its relatively simple synthesis method, which makes it easily accessible for research purposes. 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has also been shown to have low toxicity and good bioavailability. However, one limitation of 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one and its interactions with other signaling pathways.

Synthesis Methods

1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride, which is then reacted with 5-amino-1,3,4-oxadiazole-2-thiol to form 5-(furan-2-yl)-1,3,4-oxadiazol-2-ylthioacetamide. This intermediate is then reacted with propan-2-one in the presence of a base to yield 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one.

Scientific Research Applications

1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, 1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

Product Name

1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

1-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C9H8N2O3S/c1-6(12)5-15-9-11-10-8(14-9)7-3-2-4-13-7/h2-4H,5H2,1H3

InChI Key

GDCKZVFRYLXEQE-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C(O1)C2=CC=CO2

Canonical SMILES

CC(=O)CSC1=NN=C(O1)C2=CC=CO2

Origin of Product

United States

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